N-Allyl-2-bromoisovaleramide

説明

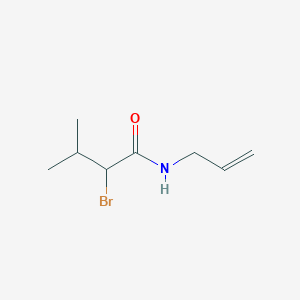

Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-methyl-N-prop-2-enylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-4-5-10-8(11)7(9)6(2)3/h4,6-7H,1,5H2,2-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNCYFCHRAPWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266938 | |

| Record name | 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-59-6 | |

| Record name | 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC60157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ALLYL-2-BROMOISOVALERAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Allyl 2 Bromoisovaleramide and Its Precursors

Retrosynthetic Analysis Strategies for N-Allyl-2-bromoisovaleramide

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. lkouniv.ac.inlibretexts.org

Disconnection Approaches for Amide Linkage Formation

The most logical and common disconnection for an amide is the carbon-nitrogen (C-N) bond of the amide group. lkouniv.ac.inyoutube.com This disconnection is the reverse of an amide formation reaction. Applying this to this compound leads to two primary synthons: an electrophilic acyl precursor and a nucleophilic amine precursor.

The corresponding synthetic equivalents for these synthons are 2-bromoisovaleric acid or its activated derivatives (like an acyl chloride) and allylamine (B125299). lkouniv.ac.in This approach is highly feasible as the formation of an amide bond from an amine and a carboxylic acid derivative is a robust and widely used reaction. ncert.nic.in

Strategies for Incorporating the Allylic Moiety

The allylic group in this compound originates from the amine precursor, allylamine. Allylamine is a readily available starting material. The synthesis of allylic amines, in general, can be achieved through various methods, including the reaction of amines with allyl halides or through more complex catalytic multicomponent coupling reactions. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov However, for the synthesis of the target molecule, the most direct approach utilizes commercially available allylamine as the nucleophile in the amide bond formation step.

Bromination Tactics for the Alpha-Position of the Isovaleramide (B1672630) Moiety

The bromine atom at the alpha-position of the isovaleramide moiety is a key structural feature. Retrosynthetically, this suggests a precursor without the bromine, such as isovaleric acid. The introduction of the bromine atom at the alpha-carbon of a carboxylic acid is a classic transformation.

The most common method for this is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This reaction involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.orglibretexts.org The reaction proceeds via the formation of an acid bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position. libretexts.org Subsequent hydrolysis or reaction with an alcohol yields the α-bromo carboxylic acid or ester, respectively. libretexts.org There are also reports on the synthesis of α-bromoisovaleric acid and its subsequent conversion to the acyl bromide. orgsyn.orggoogle.comresearchgate.net

Classical and Contemporary Synthesis Routes for this compound

Based on the retrosynthetic analysis, the most direct synthesis of this compound involves the formation of the amide bond between allylamine and a 2-bromoisovaleric acid derivative.

Amide Bond Formation Methodologies

The formation of the amide bond is the final key step in the proposed synthesis. This can be achieved through several methods, primarily involving the acylation of allylamine. ncert.nic.in

The reaction of an amine with a carboxylic acid derivative is a fundamental method for amide synthesis. libretexts.org

A highly effective method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. fishersci.co.ukyoutube.com In this context, 2-bromoisovaleroyl chloride would be reacted with allylamine. The base, often aqueous sodium hydroxide (B78521) or a tertiary amine like pyridine, serves to neutralize the hydrogen chloride byproduct and drive the reaction to completion. ncert.nic.infishersci.co.uk Acyl chlorides are highly reactive electrophiles, ensuring a rapid reaction with amines. simply.scienceyoutube.com

Alternatively, the direct coupling of 2-bromoisovaleric acid with allylamine can be facilitated by a variety of coupling reagents. nih.govhepatochem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other modern coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and aminium/uronium salts (e.g., HATU). hepatochem.com The use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, has also been reported for direct amidation. acs.org

The choice between using an acyl chloride or a carboxylic acid with a coupling reagent depends on factors such as substrate compatibility, desired reaction conditions, and the scale of the synthesis.

Introduction of the Alpha-Bromo Group via Selective Halogenation

A crucial step in the synthesis is the selective bromination at the alpha-position of the isovaleramide precursor.

Incorporation of the Allyl Group

The final key structural element to be introduced is the allyl group, which is achieved through N-allylation of the amide.

N-Allylation Strategies for Amides

The N-alkylation of amides is a fundamental transformation in organic synthesis. mdpi.com Traditional methods often involve the use of strong bases to deprotonate the amide followed by reaction with an alkyl halide. mdpi.com However, modern approaches seek milder and more efficient conditions.

Microwave-assisted, solvent-free phase-transfer catalysis (PTC) provides a rapid and efficient method for the N-alkylation of amides with alkyl halides. mdpi.com This technique uses reagents like potassium hydroxide and potassium carbonate with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). mdpi.com

Catalytic methods for N-alkylation of amides using alcohols as alkylating agents are also gaining traction. nih.govrsc.org These "borrowing hydrogen" or "hydrogen autotransfer" strategies, often catalyzed by ruthenium or iridium complexes, are highly atom-economical, producing water as the only byproduct. nih.govrsc.org

Advanced Synthetic Techniques and Green Chemistry Applications

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. ucl.ac.uksioc-journal.cn The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Key green chemistry considerations in the synthesis of this compound include:

Catalysis: Employing catalytic instead of stoichiometric reagents minimizes waste. ucl.ac.uksciepub.com Examples include the use of boric acid for amidation and transition metal catalysts for N-alkylation. sciepub.comnih.gov

Alternative Solvents: Utilizing greener solvents or solvent-free conditions, such as in microwave-assisted reactions, reduces environmental impact. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sciepub.com Direct amidation and catalytic N-alkylation with alcohols are examples of atom-economical reactions. sciepub.comrsc.org

Biocatalysis: The use of enzymes offers mild reaction conditions, high selectivity, and biodegradability, aligning well with green chemistry principles. nih.gov

The following table summarizes various synthetic strategies and their adherence to green chemistry principles:

| Synthetic Step | Method | Reagents | Green Chemistry Aspects |

| Amide Formation | Boric Acid Catalysis | Carboxylic Acid, Amine, Boric Acid | Catalytic, Atom-economical sciepub.comresearchgate.net |

| Enzymatic Catalysis | Carboxylic Acid, Amine, Lipase (B570770) | Mild conditions, High selectivity nih.gov | |

| Alpha-Bromination | Hell-Volhard-Zelinskii | Carboxylic Acid, Br₂, PBr₃ | Traditional method, generates byproducts pressbooks.pub |

| N-Allylation | Microwave-assisted PTC | Amide, Allyl Halide, Base, TBAB | Solvent-free, Fast reaction times mdpi.com |

| Catalytic N-alkylation | Amide, Allyl Alcohol, Ru or Ir catalyst | Atom-economical, Water as byproduct nih.govrsc.org |

Catalytic Approaches in this compound Synthesis

The synthesis of this compound can be approached through various catalytic methods, primarily focusing on the efficient formation of the α-bromo acyl halide precursor and the subsequent amidation.

A cornerstone in the synthesis of the 2-bromoisovaleric acid precursor is the Hell-Volhard-Zelinsky (HVZ) reaction . This classic method involves the α-halogenation of a carboxylic acid, in this case, isovaleric acid. The reaction is typically catalyzed by a small amount of phosphorus tribromide (PBr₃) or red phosphorus, with bromine (Br₂) as the halogenating agent. alfa-chemistry.comaakash.ac.inmasterorganicchemistry.comnrochemistry.com The reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily undergoes bromination at the α-position. masterorganicchemistry.com The resulting α-bromo acyl bromide can then be hydrolyzed to yield 2-bromoisovaleric acid. The HVZ reaction is robust and has been utilized in industrial settings for the production of various α-haloacetic acids. alfa-chemistry.com

Once the 2-bromoisovaleric acid or its corresponding acyl halide is obtained, the final step is the amidation with allylamine. While this can be a straightforward nucleophilic acyl substitution, catalytic methods can enhance efficiency and selectivity. General catalytic amidation strategies that could be applied include:

Copper-Catalyzed Amidation: Copper complexes have been shown to catalyze the synthesis of N-substituted amides from nitriles and amines in aqueous media, offering a green alternative to traditional methods. Current time information in Meløy, NO. While not directly reported for this compound, this approach presents a potential catalytic route.

Lewis Acid Catalysis: Lewis acids can be employed to activate the carboxylic acid or its derivative, facilitating the nucleophilic attack by the amine.

Enzyme Catalysis: Lipases, as will be discussed further, can serve as effective biocatalysts for amidation reactions.

The choice of catalyst is crucial and depends on the specific substrate and desired reaction conditions, with a growing emphasis on catalysts that are efficient, recyclable, and environmentally benign.

Stereoselective Synthesis of this compound Enantiomers

The 2-bromo-3-methylbutanoic acid core of this compound possesses a stereocenter at the α-carbon. The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications where stereochemistry is critical. This requires a focus on stereoselective methods for both the bromination step and the subsequent amidation.

The primary challenge lies in the introduction of the bromine atom at the α-position in a stereocontrolled manner. Several strategies can be employed:

Resolution of Racemic 2-Bromoisovaleric Acid: A traditional approach involves the synthesis of the racemic acid followed by resolution using a chiral resolving agent. This method, while effective, is often inefficient as it discards half of the material.

Stereoselective Bromination: More advanced methods focus on the direct stereoselective bromination of a prochiral precursor. This can be achieved using:

Chiral Auxiliaries: Attaching a chiral auxiliary to isovaleric acid can direct the bromination to one face of the molecule, leading to a specific enantiomer of the α-bromo acid. The auxiliary can then be cleaved to yield the desired product.

Catalytic Asymmetric Halogenation: The use of chiral catalysts, such as certain Lewis acids or organocatalysts, in conjunction with a brominating agent can achieve enantioselective α-bromination of carboxylic acid derivatives. nih.gov For instance, cinchona alkaloid-based catalysts have been successful in the enantioselective α-halogenation of acid chlorides. nih.gov

Use of Chiral Starting Materials: Starting from an enantiomerically pure precursor, such as a chiral amino acid, can also lead to the desired stereoisomer of 2-bromoisovaleric acid through a series of chemical transformations.

Once the enantiomerically pure 2-bromoisovaleric acid or its derivative is obtained, the subsequent amidation with allylamine must proceed without racemization of the stereocenter. This is generally achievable under mild reaction conditions. The table below summarizes some properties of the enantiomeric precursors.

| Compound Name | CAS Number | Chirality |

| (R)-(+)-2-Bromo-3-methylbutyric acid | 76792-22-8 | R |

| (2S)-2-Bromo-3-methylbutanoic acid | 26782-75-2 | S |

Data sourced from mdpi.comrsc.org

The development of robust and scalable stereoselective synthetic routes is a key area of research, driven by the increasing demand for enantiomerically pure compounds in various fields. scirea.orgresearchgate.netregistech.comresearchgate.netmdpi.com

Solvent-Free and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce waste and avoid the use of hazardous solvents. For this compound, this primarily involves developing greener amidation methods.

Lipase-Catalyzed Amidation: One of the most promising environmentally friendly approaches is the use of enzymes, particularly lipases, as biocatalysts. rsc.org Lipases, such as Candida antarctica lipase B (CALB), can catalyze the amidation of carboxylic acids or their esters with amines under mild conditions. mdpi.comnih.govfrontiersin.orgacs.org Key advantages of this method include:

High Selectivity: Lipases often exhibit excellent chemo-, regio-, and enantioselectivity, which can be beneficial in the synthesis of chiral amides. frontiersin.org

Mild Reaction Conditions: Enzymatic reactions typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Reduced Waste: The use of a biodegradable catalyst and often aqueous or solvent-free conditions minimizes hazardous waste.

Lipase-catalyzed amidation can be performed in organic solvents, but for a truly green process, solvent-free systems are preferred. In such systems, the substrates themselves act as the reaction medium. For example, lipase-catalyzed selective N-acylation in a solvent-free system has been reported with high yields. frontiersin.org

Solvent-Free Chemical Synthesis: In addition to enzymatic methods, several chemical approaches to solvent-free amidation have been developed. These often involve the use of a solid catalyst or simply heating the neat reactants. For instance, boric acid has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and amines or urea. aakash.ac.in This method is simple, utilizes an inexpensive and low-toxicity catalyst, and can proceed rapidly with high yields.

The table below compares different environmentally benign amidation approaches.

| Method | Catalyst/Reagent | Solvent | Key Advantages |

| Lipase-Catalyzed Amidation | Lipase (e.g., CALB) | Solvent-free or Green Solvent | High selectivity, mild conditions, biodegradable catalyst. mdpi.comnih.govfrontiersin.orgacs.org |

| Boric Acid Catalysis | Boric Acid | Solvent-free | Inexpensive, low-toxicity catalyst, simple procedure. aakash.ac.in |

| Water-based Synthesis | Copper Catalyst | Water | Avoids volatile organic solvents, potential for catalyst recycling. Current time information in Meløy, NO. |

These green synthetic protocols offer viable alternatives to traditional methods, aligning with the growing demand for sustainable chemical manufacturing.

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. researchgate.netacs.orgacs.org

Precursor Synthesis (Hell-Volhard-Zelinsky Reaction): For the synthesis of the 2-bromoisovaleric acid precursor, the HVZ reaction is a likely industrial choice. alfa-chemistry.com Process optimization would focus on:

Reagent Selection and Stoichiometry: Optimizing the amounts of phosphorus catalyst and bromine to maximize yield and minimize residual impurities.

Temperature and Reaction Time Control: The HVZ reaction can be exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts. aakash.ac.in

Work-up and Purification: Developing an efficient and scalable method for the isolation and purification of the α-bromo acid is crucial for the quality of the final product.

Amidation Step: The amidation of 2-bromoisovaleric acid (or its acyl chloride) with allylamine presents its own set of challenges on a large scale. researchgate.net

Choice of Amidation Method: While the direct reaction of the acid chloride with the amine is rapid, it generates hydrogen chloride, which must be neutralized, adding to the waste stream. Direct amidation of the carboxylic acid is more atom-economical but often requires higher temperatures or a catalyst.

Heat Management: Amidation reactions are often exothermic, and efficient heat removal is critical in large reactors to maintain control over the reaction.

Solvent Selection and Recovery: The choice of solvent is critical, with considerations for substrate solubility, reaction kinetics, product isolation, and environmental impact. The ability to recover and recycle the solvent is a key economic and environmental driver.

Continuous Flow Processing: For large-scale production, continuous flow reactors offer significant advantages over batch reactors. nih.govresearchgate.net They allow for better control of reaction parameters, improved safety due to smaller reaction volumes at any given time, and can lead to higher productivity. A continuous process for lipase-catalyzed amidation has been shown to be economically pertinent. nih.gov

Chiral Synthesis at Scale: If a specific enantiomer of this compound is required, the challenges of industrial-scale chiral synthesis must be addressed. researchgate.net This includes the cost and availability of chiral catalysts or auxiliaries, the efficiency of the stereoselective step, and the analytical methods required to ensure enantiomeric purity. registech.comresearchgate.netmdpi.com

Process optimization is an iterative process involving careful reaction monitoring, by-product analysis, and adjustment of reaction parameters to achieve the desired balance of yield, purity, cost, and safety.

Chemical Reactivity and Transformation Pathways of N Allyl 2 Bromoisovaleramide

Reactivity of the Allylic Moiety in N-Allyl-2-bromoisovaleramide

The carbon-carbon double bond in the allyl group is electron-rich, making it susceptible to attack by electrophiles and a participant in various addition and rearrangement reactions.

Olefin Metathesis Reactions (Cross-Metathesis, Ring-Closing Metathesis)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes like Grubbs or Schrock catalysts. wikipedia.org

Cross-Metathesis (CM): This intermolecular reaction involves the coupling of two different alkenes. sigmaaldrich.com In the context of this compound, it can be reacted with another olefin to generate a new, more complex unsaturated amide. The reaction equilibrium can often be driven forward by the removal of a volatile byproduct, such as ethene. organic-chemistry.org

Ring-Closing Metathesis (RCM): This intramolecular reaction is used to form cyclic compounds from acyclic dienes. sigmaaldrich.com While this compound itself is not a diene, it can be modified through reactions at the alpha-bromo position to introduce a second double bond, thereby creating a precursor for RCM to synthesize cyclic amides or lactams.

The choice of catalyst is crucial in olefin metathesis. Grubbs catalysts are known for their tolerance to a wide variety of functional groups, while Schrock catalysts are often more active, particularly for sterically demanding substrates. organic-chemistry.org

Electrophilic and Nucleophilic Additions to the Alkene

The double bond of the allyl group can undergo various addition reactions.

Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. For instance, the reaction with reagents like N,N-dibromo-p-toluenesulfonamide can lead to the formation of functionalized aziridines. nih.gov Halogenation, hydrohalogenation, and hydration are other common electrophilic addition reactions that alkenes undergo. youtube.com

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the allyl group can be achieved under specific conditions, often involving metal catalysis. For example, a photochemical process can be used for the hydrocarboxylation of allylamines. researchgate.net

Allylic Functionalization Reactions

Reactions can also occur at the carbon atom adjacent to the double bond (the allylic position).

Allylic Substitution: The allylic position can be a site for nucleophilic substitution, a reaction that is important for introducing a variety of functional groups. ucalgary.casioc-journal.cn These reactions can sometimes be complicated by allylic rearrangements, where the nucleophile attacks at either end of the allylic system. ucalgary.ca

Allylic Oxidation: The allylic position can be oxidized to introduce a hydroxyl or carbonyl group, providing a route to other functionalized molecules.

Reactivity of the Alpha-Bromo Group in this compound

The bromine atom attached to the carbon alpha to the carbonyl group is a good leaving group, making this position a key site for nucleophilic substitution and elimination reactions. The chemistry of α-haloamides has been extensively studied. nih.gov

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The replacement of the bromine atom by a nucleophile is a fundamental transformation of this compound. nih.gov This can proceed through two main mechanisms: SN1 and SN2. masterorganicchemistry.com

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. youtube.com The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. youtube.com Steric hindrance around the reaction center is a major factor; less hindered substrates react faster. researchgate.net For this compound, the secondary nature of the alpha-carbon means that the SN2 pathway is a likely route, especially with strong nucleophiles.

SN1 Pathway: This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate. youtube.com This is the slow, rate-determining step. masterorganicchemistry.com The carbocation is then rapidly attacked by a nucleophile. The rate of this unimolecular reaction depends only on the concentration of the substrate. masterorganicchemistry.com The stability of the carbocation is key; tertiary carbocations are more stable than secondary ones. masterorganicchemistry.com The secondary carbocation that would form from this compound could potentially undergo rearrangement to a more stable carbocation if a suitable migrating group is present.

The choice between SN1 and SN2 pathways is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. ucsb.edu Polar aprotic solvents favor SN2 reactions, while polar protic solvents favor SN1 reactions. youtube.com

Elimination Reactions (E1, E2 pathways)

In competition with substitution, this compound can undergo elimination reactions to form an α,β-unsaturated amide. This involves the removal of the alpha-bromo group and a proton from the adjacent beta-carbon. iitk.ac.in

E2 Pathway: This is a concerted, one-step mechanism where a base removes a proton from the beta-carbon at the same time the bromide ion leaves, forming a double bond. youtube.com The rate is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com Strong, bulky bases favor the E2 pathway. youtube.com The reaction has a stereochemical requirement for the beta-hydrogen and the leaving group to be anti-periplanar. youtube.com

E1 Pathway: This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming the double bond. The rate depends only on the substrate concentration. masterorganicchemistry.com The E1 reaction is favored by weak bases and polar protic solvents. reddit.com

The competition between substitution and elimination is a key aspect of the reactivity of this compound. Generally, strong, non-bulky bases favor SN2, while strong, bulky bases favor E2. High temperatures also tend to favor elimination over substitution. masterorganicchemistry.com

Table of Reaction Pathways

| Reaction Type | Moiety Involved | Key Characteristics |

| Olefin Metathesis | Allylic | Catalyst-driven (e.g., Grubbs), C=C bond reorganization. wikipedia.org |

| Electrophilic Addition | Allylic | Reaction with electrophiles, breaks C=C bond. youtube.com |

| Nucleophilic Addition | Allylic | Often requires catalysis, adds nucleophile to C=C. researchgate.net |

| Allylic Functionalization | Allylic | Reaction at the carbon adjacent to the double bond. ucalgary.ca |

| Nucleophilic Substitution | Alpha-Bromo | Replacement of Br by a nucleophile (SN1 or SN2). nih.gov |

| Elimination | Alpha-Bromo | Formation of a C=C bond (E1 or E2). iitk.ac.in |

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond in this compound is susceptible to homolytic cleavage, initiating radical chain reactions. This reactivity is primarily attributed to the relative weakness of the C-Br bond compared to C-H or C-C bonds within the molecule. The stability of the resulting carbon-centered radical also plays a crucial role in directing the course of these reactions.

In the presence of a radical initiator, such as light (hν) or heat, the C-Br bond can break, forming a bromine radical and a secondary alkyl radical on the isovaleramide (B1672630) backbone. The stability of this secondary radical is greater than that of a primary radical, making this bond cleavage a favorable initiation step.

A common reagent used to facilitate radical bromination at positions allylic to a double bond is N-bromosuccinimide (NBS). libretexts.org While this compound already contains a bromine atom, understanding the principles of radical generation is key to predicting its reactivity. The presence of the allyl group introduces the possibility of allylic functionalization. The allylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to abstraction by radicals. libretexts.org This could lead to the formation of a resonance-stabilized allylic radical.

The general mechanism for radical halogenation involves three key stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction begins with the homolytic cleavage of a bond to form two radicals. In the context of this compound, this could be the C-Br bond itself under thermal or photolytic conditions.

Propagation: The generated radical then reacts with another molecule to form a new bond and another radical, continuing the chain reaction. For instance, a bromine radical could abstract a hydrogen atom from the isovaleramide moiety or the allylic position. The resulting carbon radical would then react with a bromine source, such as Br₂, to form a new C-Br bond and regenerate a bromine radical. masterorganicchemistry.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product.

The selectivity of radical bromination is generally higher than that of chlorination, with bromine preferentially abstracting the most stable hydrogen atom to form the most stable radical intermediate. youtube.comuci.edu Therefore, in reactions involving this compound, radical abstraction would likely favor the tertiary hydrogen on the isovaleramide portion or the allylic hydrogens, due to the stability of the resulting tertiary and resonance-stabilized allylic radicals, respectively. libretexts.orguci.edu

Organometallic Reagent Formation and Coupling Reactions

The C-Br bond in this compound can be converted into an organometallic species, which can then participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

One common method for forming an organometallic reagent is through reaction with a metal, such as magnesium, to form a Grignard reagent. The resulting organomagnesium halide would have a nucleophilic carbon center at the former C-Br bond position. These Grignard reagents are highly reactive and can add to a variety of electrophiles, including carbonyl compounds like aldehydes, ketones, and esters. nih.gov For instance, the Grignard reagent derived from this compound could react with an aldehyde to form a secondary alcohol.

Alternatively, the C-Br bond can participate in transition metal-catalyzed cross-coupling reactions. For example, in a Suzuki coupling, an organoboron compound would be coupled with the alkyl bromide in the presence of a palladium catalyst. Similarly, in a Stille coupling, an organotin reagent would be used. These reactions are powerful tools for constructing complex molecular architectures.

Reactivity and Functionalization of the Amide Linkage in this compound

The amide bond in this compound, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This facilitates nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (allylamine in this case) result in the formation of 2-bromoisovaleric acid. The liberated allylamine (B125299) will be protonated under the acidic conditions to form an ammonium (B1175870) salt.

Basic hydrolysis of amides is typically more challenging and often requires harsh conditions, such as prolonged heating with a strong base like potassium hydroxide (B78521). masterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon, but the negatively charged amine is a poor leaving group.

Amides can also be derivatized through various reactions. For example, reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield a secondary amine, N-allyl-2-bromoisobutylamine.

The nitrogen atom of the amide in this compound can be further functionalized. Deprotonation of the N-H bond with a suitable base can generate an amidate anion, which can then react with various electrophiles. nih.gov This allows for the introduction of a wide range of substituents on the nitrogen atom.

The properties of the amide bond, such as its rotational barrier and susceptibility to hydrolysis, can be influenced by the nature of the substituents on both the nitrogen and the carbonyl carbon. The electronic and steric properties of these substituents play a significant role. For example, bulky substituents can affect the planarity of the amide bond and influence its rotational isomerism. researchgate.net

The presence of both an allyl group and a reactive C-Br bond in this compound provides the potential for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net

One possible pathway is a radical cyclization. Homolytic cleavage of the C-Br bond would generate a carbon radical that could then add to the double bond of the allyl group. The regioselectivity of this cyclization would depend on the stability of the resulting cyclic radical.

Alternatively, an intramolecular nucleophilic substitution could occur. If the amide nitrogen is deprotonated, the resulting amidate could act as a nucleophile and displace the bromide ion, leading to the formation of a lactam (a cyclic amide). The size of the resulting ring would depend on the site of attack on the allyl group.

Furthermore, transition metal-catalyzed intramolecular cyclizations are a powerful method for constructing heterocyclic systems. nih.gov For instance, a palladium-catalyzed intramolecular Heck reaction could potentially be employed, where the alkyl bromide moiety adds across the allyl double bond.

Tandem reactions that form amides and then proceed with intramolecular cyclization are a known strategy for the synthesis of diverse nitrogen heterocycles. rsc.org

Concerted or Tandem Reaction Sequences Involving Multiple Functional Groups

The multiple functional groups in this compound—the C-Br bond, the allyl group, and the amide linkage—allow for the design of concerted or tandem reaction sequences where multiple transformations occur in a single pot.

An example of such a sequence could involve an initial organometallic reaction followed by an intramolecular cyclization. For instance, formation of a Grignard reagent at the C-Br position, followed by addition to an external electrophile, could introduce a new functional group. This new group could then participate in a subsequent intramolecular reaction with the allyl or amide moiety.

Another possibility is a tandem radical reaction. Initiation at the C-Br bond could lead to a radical that undergoes an intramolecular cyclization onto the allyl group, and the resulting radical could then be trapped by an external reagent.

Intramolecular additions of allyl-silanes to enones, which proceed via cyclization, demonstrate how terminal groups can direct the regiochemical outcome of such reactions. rsc.org While not a direct analogue, this illustrates the principle of using one functional group to influence the reactivity of another within the same molecule in a controlled manner.

The development of such tandem sequences is a highly efficient strategy in organic synthesis, as it can rapidly build molecular complexity from a relatively simple starting material like this compound.

Mechanistic Investigations and Reaction Pathway Elucidation for N Allyl 2 Bromoisovaleramide Transformations

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a powerful tool for unraveling reaction mechanisms by providing quantitative information about reaction rates and their dependence on the concentrations of reactants, catalysts, and other species. For N-Allyl-2-bromoisovaleramide, kinetic analysis can help distinguish between different potential pathways, such as nucleophilic substitution or elimination reactions.

A common approach involves monitoring the reaction progress over time under various conditions. nih.gov For instance, in a potential nucleophilic substitution reaction where the bromide is replaced, the rate of the reaction can be measured while systematically varying the concentrations of the nucleophile and this compound. The resulting rate law can provide evidence for a specific mechanism.

SN2 Mechanism: If the reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway, the rate of the reaction would be dependent on the concentrations of both this compound and the nucleophile. masterorganicchemistry.comlibretexts.org The rate law would be expressed as: Rate = k[this compound][Nucleophile] This mechanism involves a single concerted step where the nucleophile attacks the carbon bearing the bromine atom from the backside, leading to an inversion of stereochemistry at that center. masterorganicchemistry.comlibretexts.org

SN1 Mechanism: Conversely, a unimolecular nucleophilic substitution (SN1) mechanism would exhibit a rate that is dependent only on the concentration of this compound. youtube.comchemguide.co.uk The rate law would be: Rate = k[this compound] This two-step mechanism involves the slow formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemguide.co.uk The stability of the potential carbocation at the α-position to the amide would be a key factor in the viability of this pathway.

Kinetic studies on analogous systems, such as the solvolysis of allyl chloroformate, have demonstrated the utility of the extended Grunwald-Winstein equation to correlate reaction rates with solvent nucleophilicity and ionizing power, thereby distinguishing between bimolecular and unimolecular pathways. nih.gov Similar methodologies could be applied to study the reactivity of this compound in various solvents.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This interactive table presents hypothetical data consistent with an SN2 mechanism, where doubling the concentration of either reactant doubles the reaction rate.

Computational Chemistry Approaches to Reaction Mechanism (e.g., Density Functional Theory Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. rsc.org DFT calculations can provide detailed insights into the electronic structure of reactants, intermediates, and transition states, as well as the energetics of different reaction pathways. rsc.orgnih.gov

For this compound, DFT calculations could be employed to:

Determine the geometries and energies of reactants, products, and any proposed intermediates. This helps to establish the thermodynamics of the reaction.

Locate and characterize transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for understanding the reaction kinetics. numberanalytics.com

Calculate the activation energy barriers for different potential pathways. By comparing the activation energies, the most likely reaction mechanism can be predicted. For example, the energy barriers for SN1 versus SN2 pathways at the α-bromo position could be calculated.

Investigate the role of the solvent. Solvation models can be incorporated into DFT calculations to simulate the effect of the solvent environment on the reaction mechanism.

Computational studies on related systems, such as the iridium-catalyzed allylic amination, have successfully used DFT to elucidate the origins of regio- and enantioselectivity by analyzing the transition state energies. nih.gov Similar computational approaches could be applied to understand transformations involving the N-allyl group of this compound. For instance, in a radical bromination reaction, DFT could model the stability of the resulting allylic radical. csbsju.eduucalgary.ca

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (SN2) | +20.5 |

| Products | -15.2 |

This interactive table shows hypothetical DFT-calculated relative energies for an SN2 reaction, indicating an exothermic process with a significant activation barrier.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), and then determining the position of the label in the product, the mechanism of bond formation and cleavage can be unambiguously determined. wikipedia.orgacs.org

In the context of this compound transformations, isotopic labeling could be used in several ways:

To distinguish between intramolecular and intermolecular processes. For example, in a potential rearrangement reaction, labeling a specific carbon atom in the allyl group would reveal whether the group migrates within the same molecule or is transferred between molecules.

To probe the mechanism of amide reactions. For instance, ¹⁸O-labeling of the carbonyl oxygen could be used to follow its fate during hydrolysis or other reactions involving the amide group, confirming whether the C-N or C=O bond is cleaved. researchgate.net

To determine kinetic isotope effects (KIEs). By measuring the reaction rate with a labeled versus an unlabeled reactant, KIEs can be determined. A significant KIE suggests that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. For example, a ¹³C KIE at the carbon bearing the bromine atom could provide further evidence for the nature of the transition state in a nucleophilic substitution reaction. nih.gov

Studies on the aminolysis of aryl N-allyl thiocarbamates have utilized kinetic isotope effects to support proposed mechanisms. numberanalytics.com Similarly, the use of isotopically labeled amine metabolites has been demonstrated for quantification and reaction tracking. nih.gov

Transition State Analysis and Energy Landscapes

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. libretexts.org While transition states cannot be isolated, their structure and energy determine the rate and outcome of a chemical reaction. numberanalytics.com Transition state analysis involves a combination of computational and experimental methods to characterize these transient species.

Computational Analysis: As mentioned, DFT calculations are a primary tool for modeling transition state structures. numberanalytics.com For this compound, calculations could predict the geometry of the transition state for various reactions. For an SN2 reaction, a trigonal bipyramidal geometry at the α-carbon would be expected. libretexts.org For a radical reaction at the allylic position, the structure of the transition state for hydrogen abstraction could be modeled. ucalgary.ca

Experimental Probes: Kinetic isotope effects provide experimental insight into the structure of the transition state. nih.gov The magnitude of the KIE is related to the change in bonding to the isotopically labeled atom in the transition state compared to the ground state. For example, a large primary KIE for the C-Br bond would indicate significant bond breaking in the transition state, which is characteristic of an SN1-like mechanism. nih.gov

By combining these approaches, a detailed energy landscape for the transformations of this compound can be constructed. This landscape would map the energy of the system as a function of the reaction coordinate, showing the relative energies of reactants, intermediates, transition states, and products. This comprehensive picture is essential for a complete understanding of the molecule's reactivity.

Spectroscopic Characterization and Structural Elucidation of N Allyl 2 Bromoisovaleramide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For N-Allyl-2-bromoisovaleramide, the spectrum would be characterized by signals corresponding to the isovaleramide (B1672630) and allyl moieties. The isovaleramide portion would exhibit signals for the methine proton adjacent to the bromine atom, the methine proton of the isopropyl group, and the two diastereotopic methyl groups. The allyl group would show characteristic signals for the vinyl protons and the methylene (B1212753) protons adjacent to the nitrogen atom. The amide proton (N-H) would also be present, its chemical shift and multiplicity being solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| (CH₃)₂CH- | ~ 1.0 | Doublet | |

| (CH₃)₂CH- | ~ 2.2 | Multiplet | |

| -CH(Br)- | ~ 4.2 | Doublet | |

| -NH-CH₂- | ~ 3.9 | Multiplet | |

| =CH- (terminal) | ~ 5.2 | Multiplet | |

| -CH=CH₂ | ~ 5.8 | Multiplet | |

| -NH- | Variable | Broad singlet or triplet | Dependent on solvent and concentration |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the amide would appear significantly downfield, while the sp³ hybridized carbons of the isovaleramide and allyl groups would be found at higher field strengths. The sp² carbons of the allyl group would resonate in the olefinic region of the spectrum oregonstate.edu.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | ~ 20 |

| (CH₃)₂CH- | ~ 30 |

| -CH(Br)- | ~ 50-60 |

| -NH-CH₂- | ~ 45 |

| =CH₂ (terminal) | ~ 117 |

| -CH= | ~ 134 |

| -C(O)NH- | ~ 170 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for the definitive structural assignment of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum would confirm the connectivity within the isovaleramide and allyl fragments of the molecule. For example, it would show correlations between the -CH(Br)- proton and the isopropyl methine proton, as well as between the protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with their directly attached carbons. columbia.edu Each cross-peak in an HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu HMBC is particularly valuable for connecting different spin systems and identifying quaternary carbons. For this compound, HMBC would be instrumental in confirming the connection between the allyl group and the amide nitrogen, and between the isovaleramide fragment and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal spatial proximities between the protons of the allyl group and the isovaleramide moiety, offering insights into the preferred conformation around the amide bond.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1680-1630 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration, often referred to as the Amide I band. spectroscopyonline.comiitm.ac.in The N-H stretching vibration of the secondary amide would typically appear as a sharp band around 3300 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1550 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the aliphatic and vinylic protons would be found around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively. The C=C stretching of the allyl group would give rise to a band in the 1650-1630 cm⁻¹ region. Finally, the C-Br stretching vibration would be expected in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds, such as the C=C bond of the allyl group, often produce strong Raman signals. Therefore, the C=C stretching vibration would be readily observable. The symmetric stretching of the C-C bonds in the isovaleramide backbone would also be Raman active.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretch | ~ 3300 | IR |

| C-H (sp²) | Stretch | 3100-3000 | IR, Raman |

| C-H (sp³) | Stretch | 3000-2850 | IR, Raman |

| C=O (Amide I) | Stretch | 1680-1630 | IR |

| C=C | Stretch | 1650-1630 | IR, Raman |

| N-H (Amide II) | Bend | ~ 1550 | IR |

| C-Br | Stretch | < 700 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₈H₁₄BrNO), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of amides upon ionization frequently involves the cleavage of the N-CO bond. rsc.org For this compound, this would likely lead to the formation of an acylium ion corresponding to the 2-bromoisovaleryl moiety and the loss of allylamine (B125299) as a neutral fragment. Other potential fragmentation pathways could involve the loss of the bromine atom or cleavage within the allyl group. Predicted collision cross-section values for various adducts of this compound have been calculated. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 220.03316 | 144.6 |

| [M+Na]⁺ | 242.01510 | 153.5 |

| [M-H]⁻ | 218.01860 | 147.3 |

| [M+NH₄]⁺ | 237.05970 | 166.1 |

| [M+K]⁺ | 257.98904 | 143.0 |

| [M+H-H₂O]⁺ | 202.02314 | 144.2 |

| [M+HCOO]⁻ | 264.02408 | 163.8 |

| [M+CH₃COO]⁻ | 278.03973 | 190.1 |

| [M+Na-2H]⁻ | 240.00055 | 148.0 |

| [M]⁺ | 219.02533 | 162.0 |

| [M]⁻ | 219.02643 | 162.0 |

Data from PubChemLite, calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles.

This technique would be particularly insightful for establishing the stereochemistry at the chiral center (the carbon bearing the bromine atom). Furthermore, it would reveal the conformation of the molecule in the crystalline state, including the geometry of the amide bond (which is typically planar) and the relative orientation of the allyl and isovaleramide substituents. The solid-state structure of related allyl complexes has been investigated using this method. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration

This compound possesses a chiral center at the carbon atom bonded to the bromine. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as polarimetry and circular dichroism (CD), are essential for characterizing the stereochemical properties of this compound. saschirality.org

Optical Rotation: A measurement of the optical rotation using a polarimeter would determine whether a sample of this compound is optically active (i.e., enantiomerically enriched) and the direction of rotation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. saschirality.org The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted from quantum chemical calculations, it is often possible to determine the absolute configuration (R or S) of the chiral center. The enantiomers of a chiral compound will exhibit mirror-image CD spectra. rsc.org

The determination of enantiomeric excess (ee) is crucial and can often be achieved using chiral chromatography techniques, which would separate the two enantiomers, allowing for their quantification.

Synthesis and Reactivity of N Allyl 2 Bromoisovaleramide Derivatives and Analogues

Modification of the Allylic Moiety

The allyl group (–CH₂–CH=CH₂) is a versatile functional group known for its unique reactivity, primarily due to the presence of the carbon-carbon double bond and the adjacent allylic position. wikipedia.org These features allow for a variety of transformations to create diverse molecular architectures.

Alkene Saturation and Functionalization Reactions

The double bond in the N-allyl group of N-Allyl-2-bromoisovaleramide is susceptible to a variety of addition and functionalization reactions.

Alkene Saturation: The most fundamental modification is the saturation of the double bond to form the corresponding N-propyl derivative. This is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Isomerization to Enamides: A significant reaction of N-allyl amides is their isomerization into the corresponding enamides. researchgate.net This transformation can be catalyzed by transition metals, notably ruthenium complexes like CpRu(CH₃CN)₃PF₆. researchgate.netnih.gov This process is atom-economical and can yield geometrically defined Z-enamides with high selectivity. researchgate.netnih.gov Enamides are valuable synthetic intermediates used in various C-N and C-C bond-forming reactions. nih.gov

Oxidative Cleavage: The double bond can be cleaved through ozonolysis. This reaction, when followed by a reductive or oxidative workup, can lead to the formation of aldehydes, carboxylic acids, or alcohols. For instance, ozonolysis of an enamide formed from isomerization, followed by treatment with dimethyl sulfide, can lead to the deallylation of the amide nitrogen. acs.org

Halofunctionalization: The alkene can react with sources of electrophilic halogens and a nucleophile in a process called halofunctionalization. For example, reactions with reagents like N-iodosuccinimide (NIS) in the presence of a nucleophile can introduce both a halogen and another functional group across the double bond. Reactions of N-allyltrifluoromethanesulfonamide with t-BuOCl–NaI have been shown to lead to cyclized products. researchgate.net

Substituent Effects on Allyl Reactivity and Selectivity

The reactivity of the allyl group can be significantly influenced by the presence of substituents, either on the allyl chain itself or on the adjacent amide group.

Electronic Effects: Electron-withdrawing or electron-donating groups attached to the allyl moiety can alter the electron density of the double bond, thereby affecting its susceptibility to electrophilic or nucleophilic attack. For instance, computational studies on SN2 reactions of allylic halides have shown that allylic groups activate the transition states. nih.gov The presence of substituents can modulate this activation. The fulvenyl group, for example, has been shown to be a particularly activating allylic group in SN2 reactions due to its ability to delocalize negative charge in the transition state. nih.govacs.org

Steric Effects: The size and position of substituents can introduce steric hindrance, which may direct the regioselectivity and stereoselectivity of reactions. In transition metal-catalyzed isomerizations, branching at the allyl position is generally well-tolerated, leading to stereodefined enamides in excellent yields. nih.gov However, significant steric bulk near the reaction center could potentially hinder the approach of reagents or catalysts. acs.orgwikipedia.org For example, allylic shifts can become the dominant pathway in nucleophilic substitutions when there is substantial steric hindrance at the site of the leaving group. wikipedia.org

Alterations of the Bromine Moiety

The 2-bromo position on the isovaleramide (B1672630) backbone provides a key handle for nucleophilic substitution and the formation of organometallic reagents. As a secondary haloalkane, its reactivity is influenced by both SN1 and SN2 mechanistic pathways. ucsb.educhemguide.co.uk

Halogen Exchange Reactions

The bromine atom can be readily substituted by other halogens through halogen exchange reactions, which are useful for modulating the reactivity of the molecule.

Finkelstein Reaction: To synthesize the corresponding iodo-derivative, N-Allyl-2-iodoisovaleramide, the Finkelstein reaction can be employed. This involves treating this compound with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. organicmystery.com The precipitation of the less soluble sodium bromide drives the equilibrium towards the product.

Swarts Reaction: The synthesis of the fluoro-analogue, N-Allyl-2-fluoroisovaleramide, can be achieved via the Swarts reaction. This reaction utilizes inorganic fluoride (B91410) salts, such as silver(I) fluoride (AgF) or antimony trifluoride (SbF₃), to displace the bromide. organicmystery.com

Below is a table summarizing these halogen exchange reactions.

| Starting Material | Reagent | Reaction | Product |

| This compound | Sodium Iodide (NaI) in Acetone | Finkelstein Reaction | N-Allyl-2-iodoisovaleramide |

| This compound | Silver(I) Fluoride (AgF) | Swarts Reaction | N-Allyl-2-fluoroisovaleramide |

Generation of Organometallic Intermediates from the Bromide

The carbon-bromine bond can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates that are powerful nucleophiles for carbon-carbon bond formation.

Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent (e.g., diethyl ether or THF) would likely form the corresponding Grignard reagent. This organomagnesium intermediate is a strong nucleophile and base, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds. labster.com

Organocuprates (Gilman Reagents): The bromide can also be converted into an organolithium reagent by reaction with lithium metal, which can then be treated with a copper(I) salt (e.g., CuI) to form a lithium diorganocuprate, also known as a Gilman reagent. libretexts.org These reagents are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds and for coupling with other organic halides. libretexts.org

Transition Metal-Catalyzed Cross-Coupling: The bromide serves as an excellent substrate for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada). acs.orgnih.gov These reactions involve an oxidative addition step where a low-valent metal catalyst (typically palladium or nickel) inserts into the carbon-bromine bond. acs.orgnih.gov The resulting organometallic intermediate then undergoes transmetalation with another organometallic reagent, followed by reductive elimination to form a new C-C bond. libretexts.org

The following table outlines the generation of organometallic intermediates and their potential applications.

| Reagent | Intermediate | Subsequent Reaction Type | Potential Product |

| Magnesium (Mg) | Grignard Reagent | Reaction with an aldehyde (R-CHO) | Secondary alcohol derivative |

| Lithium (Li), then Copper(I) Iodide (CuI) | Gilman Reagent | Reaction with an acyl chloride (R-COCl) | Ketone derivative |

| Organoborane / Pd catalyst | Organopalladium complex | Suzuki Coupling | Alkylated or arylated derivative |

Derivatization of the Isovaleramide Backbone

The isovaleramide backbone itself offers opportunities for chemical modification, primarily centered on the amide bond.

Amide Hydrolysis: The amide linkage can be cleaved under acidic or basic conditions through hydrolysis. Acid-catalyzed hydrolysis would yield allylamine (B125299) and 2-bromoisovaleric acid. This process breaks down the core structure, liberating its constituent amine and carboxylic acid components for other synthetic purposes.

Amide Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (–CH₂–). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This reaction would convert this compound into the corresponding secondary amine, N-allyl-2-bromo-3-methylbutanamine.

Selective C-N Bond Cleavage: Recent methodologies have been developed for the selective cleavage of amide C-N bonds. For example, treatment with allyl bromide in methanol (B129727) has been shown to mediate the site-selective cleavage of glutarimides, providing a platform to access a diverse range of nitrogen-containing functional groups. nih.govorganic-chemistry.org Applying such a strategy could potentially open up pathways to transform the isovaleramide moiety into other functionalities.

N-Alkylation/Acylation: While the nitrogen is already substituted with an allyl group, further reactions at the amide nitrogen are less common but possible under specific conditions. However, reactions are more likely to occur at other sites unless the amide is first deprotonated with a very strong base.

A summary of potential derivatizations of the isovaleramide backbone is presented below.

| Reaction Type | Reagents | Product |

| Acid Hydrolysis | H₃O⁺, heat | Allylamine + 2-Bromoisovaleric acid |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-allyl-2-bromo-3-methylbutanamine |

| C-N Bond Cleavage | Allyl Bromide, Methanol | Potential for primary amides, amines, or esters |

Alkyl Chain Modifications and Structural Isomerism

Modifications to the alkyl chain of this compound can lead to a diverse range of structural isomers, each potentially exhibiting unique chemical and physical properties. The synthesis of such derivatives typically begins with the appropriate α-bromo carboxylic acid precursor. For the parent compound, 2-bromo-3-methylbutanoic acid is the starting point. By analogy, derivatives with varied alkyl chains can be synthesized from corresponding α-bromo acids. The general synthetic route involves the amidation of the corresponding 2-bromo-alkanoyl halide with allylamine.

For instance, the synthesis of the core structure can be achieved by reacting 2-bromo-3-methylbutanoyl bromide with allylamine. prepchem.com This reaction provides a direct method to form the N-allyl amide linkage. By substituting 2-bromo-3-methylbutanoic acid with other 2-bromoalkanoic acids, a variety of derivatives with different alkyl substituents at the α-position can be accessed.

Structural isomerism in these compounds arises from variations in the carbon skeleton. This can include chain isomerism, where the arrangement of carbon atoms in the isovaleramide portion is altered (e.g., using 2-bromo-pentanoic acid to introduce a linear pentyl chain instead of the branched isobutyl group), and positional isomerism, where the position of the bromine atom is shifted, although for α-bromo amides, the bromine is by definition at the C2 position.

The synthesis of N-alkylated amide derivatives can also be considered a form of alkyl chain modification. General methods for the N-alkylation of amides often involve the use of strong bases to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. Catalytic methods for N-alkylation of amides with alcohols have also been developed, offering a more atom-economical approach.

Stereochemical Control and Diastereoselective Transformations at the Alpha-Carbon

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of stereochemistry at this position is a critical aspect of the synthesis of chiral derivatives. Enantiomerically pure starting materials, such as chiral α-amino acids, can be converted into the corresponding chiral α-bromo acids, which can then be used to synthesize enantiopure this compound.

Diastereoselective transformations at the alpha-carbon are also of significant interest. For example, reactions involving the enolate of the amide can be influenced by the existing stereocenter to favor the formation of one diastereomer over another. While specific studies on this compound are not extensively documented, general principles of stereoselective synthesis of chiral allylic amines and related compounds can be applied. nih.gov Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can be employed to control the stereochemical outcome of reactions.

Computational studies on related systems, such as the allylboration of aldehydes catalyzed by chiral hydroxyl carboxylic acids, have provided insights into the factors governing stereoselectivity, which could be relevant for designing stereoselective syntheses of this compound derivatives. researchgate.net

Synthesis of this compound Analogues with Modified Amide Linkages (e.g., Thioamides, Carbamates)

The synthesis of analogues with modified amide linkages, such as thioamides and carbamates, expands the chemical space around the this compound scaffold.

Thioamides: The conversion of an amide to a thioamide is a common transformation in organic synthesis. A variety of reagents can be used for this purpose, with Lawesson's reagent being a popular choice. The reaction involves the direct thionation of the amide carbonyl group. While no specific synthesis of this compound thioamide has been detailed in the provided literature, the general applicability of this reaction is well-established. For example, the design and synthesis of N-allyl-2-(benzylidene)hydrazine-1-carbothioamide derivatives have been reported, showcasing the feasibility of incorporating the N-allyl and thioamide functionalities within the same molecule. nih.gov

Carbamates: Carbamate (B1207046) analogues of this compound would involve the replacement of the isovaleramide group with a carbamate functionality. The synthesis of allyl carbamates can be achieved through several routes, including the reaction of allyl alcohol with an isocyanate or by using allyl chloroformate. researchgate.net More contemporary methods involve the three-component coupling of an amine, carbon dioxide, and an organic electrophile. usf.edu These methods provide access to a wide range of N-substituted carbamates.

Design and Synthesis of Chiral this compound Derivatives

The design and synthesis of chiral derivatives of this compound are centered around the introduction and control of stereocenters within the molecule. The primary stereocenter is the alpha-carbon of the isovaleramide moiety.

The synthesis of enantiomerically pure derivatives often relies on the "chiral pool" approach, starting from readily available chiral building blocks such as L- or D-amino acids. nih.gov For instance, L-valine could be a precursor for the synthesis of (S)-N-allyl-2-bromo-3-methylbutanamide.

Asymmetric catalysis is another powerful tool for the synthesis of chiral molecules. While specific applications to this compound are not widely reported, catalytic enantioselective methods for the synthesis of N-C axially chiral N-allylated sulfonamides have been developed, demonstrating the potential for palladium-catalyzed N-allylation to achieve high enantioselectivity. mdpi.com Such methodologies could potentially be adapted for the asymmetric synthesis of this compound derivatives.

The development of chiral organoborane reagents has also been instrumental in asymmetric synthesis, particularly for the creation of chiral homoallylic alcohols. scispace.com These strategies, which focus on the stereoselective addition of allyl groups, could be conceptually applied to the synthesis of more complex chiral derivatives of this compound.

Data Tables

Table 1: Representative Alkyl Chain Modifications

| Starting Material (α-bromo acid) | Resulting N-Allyl-α-bromoamide Derivative | Type of Modification |

|---|---|---|

| 2-bromo-3-methylbutanoic acid | N-Allyl-2-bromo-3-methylbutanamide | Parent Compound |

| 2-bromopentanoic acid | N-Allyl-2-bromopentanamide | Chain Isomer |

Table 2: Analogues with Modified Amide Linkages

| Analogue Type | General Synthetic Approach | Key Reagents |

|---|---|---|

| Thioamide | Thionation of the corresponding amide | Lawesson's reagent, P₄S₁₀ |

Applications in Advanced Organic Synthesis

N-Allyl-2-bromoisovaleramide as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both an electrophilic α-bromo carbonyl system and a nucleophilic allyl group, establishes it as a highly versatile building block in the synthesis of intricate organic molecules. The α-bromo amide functionality is a well-established precursor for various transformations, including nucleophilic substitution and the formation of carbon-carbon bonds. This reactivity allows for the introduction of a wide range of substituents at the α-position.

Simultaneously, the allyl group can participate in a host of reactions, such as electrophilic additions, transition metal-catalyzed cross-coupling reactions, and pericyclic reactions. The strategic combination of these reactive handles within a single molecule allows for sequential and controlled modifications, enabling the assembly of complex molecular frameworks from a relatively simple starting material. The presence of the amide group also offers opportunities for directing group-assisted reactions, further enhancing its synthetic utility.

Role in the Construction of Functionalized Molecular Architectures

This compound serves as a key component in the deliberate construction of molecular architectures with tailored functionalities. The α-bromo center is a prime site for introducing diversity. For instance, it can react with various nucleophiles, such as amines, thiols, and carbanions, to append different functional groups. This capability is crucial for the synthesis of libraries of compounds for biological screening or materials science applications.

The allyl moiety can be transformed into other functional groups with high precision. For example, oxidation of the double bond can lead to the formation of diols, epoxides, or carbonyl compounds. Alternatively, the allyl group can be isomerized to a vinyl group, setting the stage for further functionalization. The ability to manipulate both the α-bromo amide and the allyl group independently or in a concerted fashion allows for the creation of molecules with a high degree of functional complexity and three-dimensional diversity.

| Functional Group | Potential Transformation | Resulting Moiety |

| α-Bromo Amide | Nucleophilic Substitution | α-Amino Amide, α-Thio Amide, etc. |

| α-Bromo Amide | Radical Addition | Carbon-Carbon Bond Formation |

| Allyl Group | Oxidation (e.g., with OsO4) | Diol |

| Allyl Group | Epoxidation (e.g., with m-CPBA) | Epoxide |

| Allyl Group | Isomerization | Vinyl Group |

| Allyl Group | Cross-Metathesis | Substituted Alkene |

Utility in Heterocyclic Compound Synthesis via Cyclization or Annulation